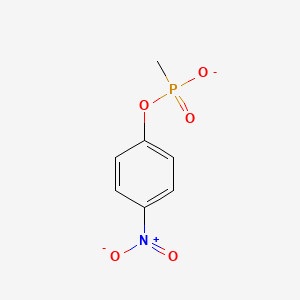
Metilfosfonato de 4-nitrofenilo
Descripción general
Descripción
4-Nitrophenyl methylphosphonate is an organophosphorus compound . It is a derivative of phosphonic acid, which contains a chemically stable C-P bond .
Synthesis Analysis
The synthesis of 4-Nitrophenyl methylphosphonate involves the reactivity of bis-(O,Op-nitrophenyl) methylphosphonate with 2-fluoroethanol in the presence of DBU . An improved radiosynthesis of O-(2-[18F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate has been reported, which provides a more robust radiosynthesis .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl methylphosphonate is C7H7NO5P . It contains a chemically stable C-P bond, which is considered a relic of the reducing atmosphere on primitive earth .
Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenyl methylphosphonate has been used as a benchmark reaction to assess the activity of nanostructured materials . The alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH has also been studied .
Aplicaciones Científicas De Investigación
Sustituto de agente nervioso
El metilfosfonato de 4-nitrofenilo se utiliza como sustituto de los agentes nerviosos como el sarín en estudios científicos. Ayuda a los investigadores a comprender la capacidad de inhibición de la acetilcolinesterasa (AChE), lo cual es crucial para desarrollar antídotos y medidas de protección contra los agentes nerviosos .
Estudio de inhibición de la acetilcolinesterasa
Este compuesto se sintetiza para probar la capacidad de inhibición de la AChE, proporcionando información sobre su idoneidad como simulante químico para agentes nerviosos como el sarín .
Desarrollo de reactivadores que penetran en el SNC
Los investigadores han utilizado el this compound en el desarrollo de reactivadores que penetran en el sistema nervioso central (SNC) para la intoxicación por agentes nerviosos. Esto implica un enfoque iterativo de síntesis química, modelado computacional y ensayos detallados in vitro e in vivo .
Estudios de hidrólisis
Se ha estudiado el comportamiento del compuesto durante la hidrólisis alcalina, centrándose en el ataque nucleofílico sobre el átomo de fósforo de la función P=O. Esta investigación tiene implicaciones para comprender la degradación de compuestos similares .
Desarrollo de ensayos con rebanadas de cerebro
Se ha establecido un nuevo ensayo con rebanadas de cerebro para probar los efectos de los reactivadores de la AChE sobre la hiperexcitabilidad observada después de la exposición a inhibidores de la AChE basados en organofosforados, utilizando this compound como sustituto del sarín .
Investigación sobre la biodegradación
Los estudios sobre la biodegradación de los compuestos organofosforados han incluido el this compound para comprender su descomposición en diversas condiciones ambientales, como en el suelo .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl methylphosphonate is acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down acetylcholine, a neurotransmitter, in the synapses and neuromuscular junctions. By inhibiting AChE, 4-Nitrophenyl methylphosphonate affects the regulation of acetylcholine, leading to an accumulation of this neurotransmitter .
Mode of Action
4-Nitrophenyl methylphosphonate acts as an inhibitor of AChE . It binds to the active site of AChE, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synapses, leading to overstimulation of the nervous system .
Biochemical Pathways
The inhibition of AChE by 4-Nitrophenyl methylphosphonate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for signal transmission in the nervous system. By inhibiting AChE, 4-Nitrophenyl methylphosphonate disrupts the normal functioning of this pathway, leading to an excess of acetylcholine .
Pharmacokinetics
It’s known that the compound is a potent inhibitor of ache in various tissues, including the brain, skeletal muscle, diaphragm, and serum . The time to peak brain AChE inhibition for similar compounds has been found to be about 1 hour post-exposure .
Result of Action
The inhibition of AChE by 4-Nitrophenyl methylphosphonate leads to an accumulation of acetylcholine in the synapses and neuromuscular junctions . This results in hyperstimulation of the nervous system, which can cause symptoms such as loss of consciousness, seizures, and potentially death from respiratory failure .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl Methylphosphonate is known to interact with various enzymes and proteins. It has been found to efficiently catalyze the hydrolysis of organophosphonate and carboxylate esters . The enzyme Pmi1525 from Proteus mirabilis HI4320, a member of the amidohydrolase superfamily, has been identified as one of the enzymes that interact with 4-Nitrophenyl Methylphosphonate .
Cellular Effects
Given its role in catalyzing the hydrolysis of organophosphonate and carboxylate esters, it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Nitrophenyl Methylphosphonate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is stereoselective for the hydrolysis of chiral methylphosphonate esters .
Metabolic Pathways
4-Nitrophenyl Methylphosphonate is involved in metabolic pathways that include interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
methyl-(4-nitrophenoxy)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXTXIEAOSJBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673142 | |
| Record name | 4-Nitrophenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1832-64-0 | |
| Record name | 4-Nitrophenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one](/img/structure/B1653348.png)
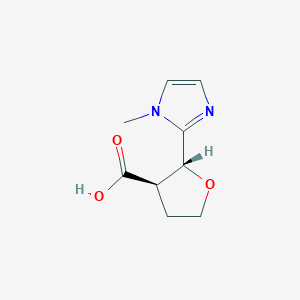
![5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B1653351.png)
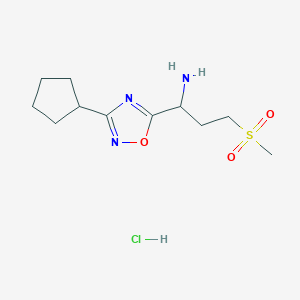
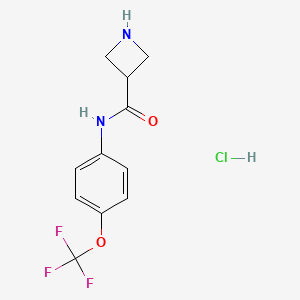
![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)
![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)
![methyl 1-{[4-(acetyloxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1653360.png)
![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)
![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)
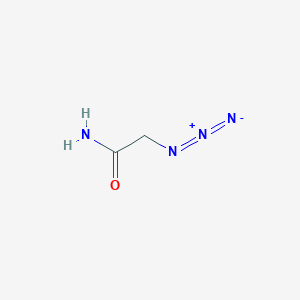
![7-Ethyl-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653369.png)
